molecular formula C22H22O6 B2567543 3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate CAS No. 738601-21-3

3-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-7-yl 2,2-dimethylpropanoate

Cat. No. B2567543
CAS RN: 738601-21-3
M. Wt: 382.412
InChI Key: UJGCZIIQFAJMJO-UHFFFAOYSA-N
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Description

The compound is a derivative of chromone, a class of organic compounds with a backbone of a benzopyran ring system. This particular compound has a dimethoxyphenyl group attached at the 3-position and a dimethylpropanoate group attached at the 7-position of the chromone structure .


Molecular Structure Analysis

The molecular formula of the compound is C22H22O6 . It likely has a planar chromone core, with the dimethoxyphenyl and dimethylpropanoate groups adding steric bulk.


Physical And Chemical Properties Analysis

The exact physical and chemical properties of this compound would need to be determined experimentally. Based on its structure, we can predict that it is likely to be a solid at room temperature, and due to the presence of the ester and ether groups, it is likely to be relatively polar .

Scientific Research Applications

Scientific Research Applications of 3-(3,4-Dimethoxyphenyl)-4-oxo-4H-chromen-7-yl Pivalate

Pharmaceutical Intermediates: The compound is utilized as an intermediate in the synthesis of various pharmaceutical agents. For instance, it has been employed in the preparation of the muscle relaxant papaverine . This application is crucial as intermediates play a significant role in the development of drugs that can treat a wide range of conditions .

Organic Synthesis: In organic chemistry, this compound serves as a precursor for the synthesis of complex molecules. It has been used in the creation of modified diterpene (±) nimbidiol , which relies on a sulfenium ion promoted polyene cyclization—a method that can be applied to synthesize other complex organic compounds .

Anticancer Research: Derivatives of this compound have shown potential in anticancer drug research. Specifically, they can be used as NF-κB inhibitors , which are valuable in the development of new cancer therapies due to their role in cell proliferation and apoptosis .

Anti-inflammatory and Immunomodulatory Properties: The compound’s derivatives are known to exhibit anti-inflammatory and immunomodulatory properties. They could impact various brain disorders where neuroinflammation involving microglial activation plays a crucial role in the pathogenesis .

Antibacterial and Antifungal Applications: Research indicates that derivatives of this compound may possess antibacterial and antifungal activities, making them candidates for the development of new antimicrobial agents that could be used to combat resistant strains of bacteria and fungi .

Material Science: The structural motifs present in this compound are used in the production of new materials. The versatility in its chemical structure allows for the creation of materials with specific properties for various industrial applications.

Biochemical Research: This compound can be used in biochemical research to understand biological processes better. Its derivatives are pharmacologically relevant and can help elucidate the mechanisms of action of different therapeutic agents.

Green Chemistry: The synthesis of this compound and its derivatives can be achieved through green chemistry approaches, such as using deep eutectic solvents in the Povarov reaction. This aligns with the current trend of making chemical processes more environmentally friendly .

properties

IUPAC Name

[3-(3,4-dimethoxyphenyl)-4-oxochromen-7-yl] 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22O6/c1-22(2,3)21(24)28-14-7-8-15-18(11-14)27-12-16(20(15)23)13-6-9-17(25-4)19(10-13)26-5/h6-12H,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJGCZIIQFAJMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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